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molecular formula C14H16N2O3S B8312574 2-amino-N-(4-methoxy-benzyl)-benzenesulfonamide

2-amino-N-(4-methoxy-benzyl)-benzenesulfonamide

Cat. No. B8312574
M. Wt: 292.36 g/mol
InChI Key: BRSKOLBUVIVVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849648B2

Procedure details

When in the procedure of Example 17, Step (2), 4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester was replaced with N-(4-methoxy-benzyl)-2-nitro-benzenesulfonamide, the title compound 2-amino-N-(4-methoxy-benzyl)-benzenesulfonamide was obtained as a thick oil. 1H-NMR (CDCl3); δ 7.71 (dd, 1H), 7.07 (d, 2H), 6.78 (m, 4H), 4.93 (bt, 1H), 4.82 (bs, 2H), 3.95 (d, 2H), and 3.75 (s, 3H). MS: M+−1=291.0 Da Step (3): Synthesis of 2-Amino-5-bromo-N-(4-methoxy-benzyl)-benzenesulfonamide
Name
4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)C1C=CC(CNS(C2C=CC=CC=2[N+]([O-])=O)(=O)=O)=CC=1)(C)(C)C.[CH3:28][O:29][C:30]1[CH:49]=[CH:48][C:33]([CH2:34][NH:35][S:36]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=2[N+:45]([O-:47])=[O:46])(=[O:38])=[O:37])=[CH:32][CH:31]=1>>[CH3:28][O:29][C:30]1[CH:31]=[CH:32][C:33]([CH2:34][NH:35][S:36]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=2[N+:45]([O-:47])=[O:46])(=[O:37])=[O:38])=[CH:48][CH:49]=1.[NH2:45][C:40]1[CH:41]=[CH:42][CH:43]=[CH:44][C:39]=1[S:36]([NH:35][CH2:34][C:33]1[CH:32]=[CH:31][C:30]([O:29][CH3:28])=[CH:49][CH:48]=1)(=[O:37])=[O:38]

Inputs

Step One
Name
4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)CNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CNS(=O)(=O)C2=C(C=CC=C2)[N+](=O)[O-])C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CNS(=O)(=O)C2=C(C=CC=C2)[N+](=O)[O-])C=C1
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06849648B2

Procedure details

When in the procedure of Example 17, Step (2), 4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester was replaced with N-(4-methoxy-benzyl)-2-nitro-benzenesulfonamide, the title compound 2-amino-N-(4-methoxy-benzyl)-benzenesulfonamide was obtained as a thick oil. 1H-NMR (CDCl3); δ 7.71 (dd, 1H), 7.07 (d, 2H), 6.78 (m, 4H), 4.93 (bt, 1H), 4.82 (bs, 2H), 3.95 (d, 2H), and 3.75 (s, 3H). MS: M+−1=291.0 Da Step (3): Synthesis of 2-Amino-5-bromo-N-(4-methoxy-benzyl)-benzenesulfonamide
Name
4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)C1C=CC(CNS(C2C=CC=CC=2[N+]([O-])=O)(=O)=O)=CC=1)(C)(C)C.[CH3:28][O:29][C:30]1[CH:49]=[CH:48][C:33]([CH2:34][NH:35][S:36]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=2[N+:45]([O-:47])=[O:46])(=[O:38])=[O:37])=[CH:32][CH:31]=1>>[CH3:28][O:29][C:30]1[CH:31]=[CH:32][C:33]([CH2:34][NH:35][S:36]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=2[N+:45]([O-:47])=[O:46])(=[O:37])=[O:38])=[CH:48][CH:49]=1.[NH2:45][C:40]1[CH:41]=[CH:42][CH:43]=[CH:44][C:39]=1[S:36]([NH:35][CH2:34][C:33]1[CH:32]=[CH:31][C:30]([O:29][CH3:28])=[CH:49][CH:48]=1)(=[O:37])=[O:38]

Inputs

Step One
Name
4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)CNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CNS(=O)(=O)C2=C(C=CC=C2)[N+](=O)[O-])C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CNS(=O)(=O)C2=C(C=CC=C2)[N+](=O)[O-])C=C1
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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